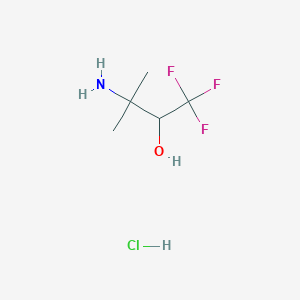

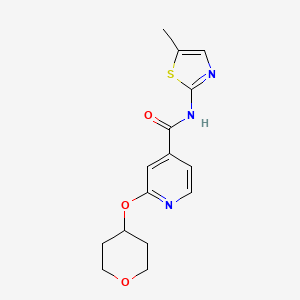

![molecular formula C6H12ClNO B3016917 (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride CAS No. 2490314-21-9](/img/structure/B3016917.png)

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

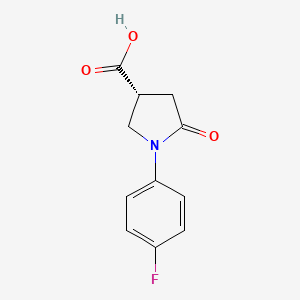

The compound (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride is a structurally complex molecule that is derived from bicyclic systems. The presence of an amine group and an oxabicyclic framework suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of related 2-oxabicyclo[2.2.1]heptane derivatives has been explored in the literature. An efficient method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline was developed, which involved the use of benzyloxycarbonyl (Cbz) as a protection group for the amine. This method allowed the synthesis to proceed under mild conditions, achieving the target compound in six steps with an overall yield of 70% . This approach could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of 2-oxabicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring containing an oxygen atom and an amine functionality. The stereochemistry of such compounds is crucial, as it can significantly influence their reactivity and interaction with biological targets. The synthesis of enantiopure derivatives, as mentioned in the literature, highlights the importance of controlling stereochemistry during the synthesis process .

Chemical Reactions Analysis

The transformation of nitrohexofuranoses into 2-oxabicyclo[2.2.1]heptane derivatives involves key steps such as intramolecular cyclization. However, it was noted that different substrate anomers could lead to different reactions, with one anomer undergoing elimination rather than cyclization . These findings suggest that the reactivity of 2-oxabicyclo[2.2.1]heptane derivatives can be influenced by the substrate's stereochemistry and the reaction conditions employed.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of 2-oxabicyclo[2.2.1]heptane derivatives can be inferred. These compounds are likely to exhibit properties typical of cyclic amines and ethers, such as basicity due to the amine group and potential for forming hydrogen bonds due to the presence of the oxygen atom within the ring structure. The solubility, melting point, and stability of these compounds would be influenced by their specific substituents and stereochemistry.

Applications De Recherche Scientifique

Synthesis Methods

An efficient method for the synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline has been developed, using benzyloxycarbonyl as a protection group. This synthesis is accomplished in six steps with an overall yield of 70% (Zhang, Li, Lin, & Huang, 2014).

Applications in Organic Chemistry

The compound has been used as a versatile chiral building block for terpenoids, agarofurans, and norcarotenoids. It has been effectively applied in the total synthesis of these compounds (Yu, 2005).

Inhibitory Properties

This compound exhibits inhibitory activities against commercial α-galactosidase enzymes from coffee bean and E. coli. It shows competitive inhibition, characterized by specific binding interactions and inhibition constants (Wang & Bennet, 2007).

Pharmaceutical Synthesis

The compound has been utilized in the synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue, which is important in pharmaceutical synthesis (Tararov et al., 2002).

Anticancer Potential

New adenine- and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton have been synthesized. These compounds exhibit anticancer activity, with their structure confirmed by X-ray crystallography (Tănase et al., 2014).

Enantioselective Synthesis

Enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor in the synthesis of A2a receptor antagonists, has been achieved using enzymatic resolution (Wirz, Spurr, & Pfleger, 2010).

Propriétés

IUPAC Name |

(1S,4S,6R)-2-oxabicyclo[2.2.1]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-1-4-2-6(5)8-3-4;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZICJLYXGRHD-YAFCINRGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1N)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@@H]([C@@H]1N)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

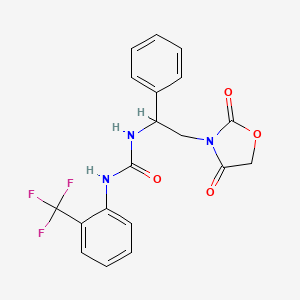

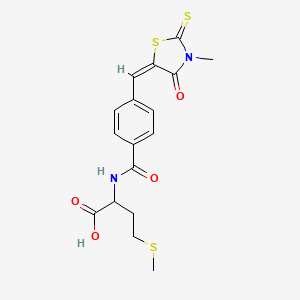

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

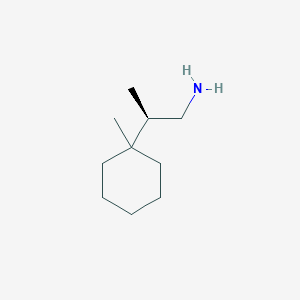

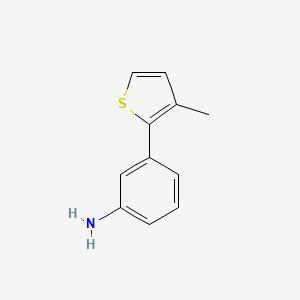

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

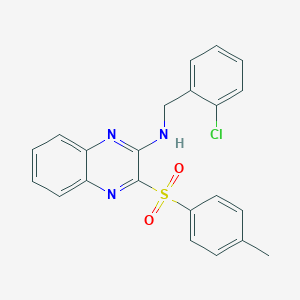

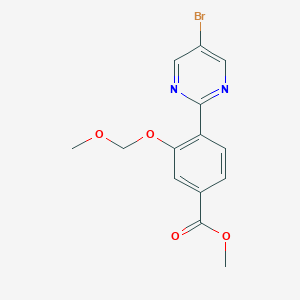

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)